N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DAA-1106, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is thought to involve modulation of the sigma-1 receptor. This protein is known to interact with a range of other proteins and signaling pathways, and it is thought that N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide may modulate these interactions to produce its effects.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of microglial activation, and promotion of cell survival. It has also been shown to have potential anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is that it has been extensively studied in animal models, and its effects have been well characterized. However, one limitation is that it has not yet been tested in human clinical trials, so its potential therapeutic applications in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of pain, as N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to have analgesic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide and its potential interactions with other proteins and signaling pathways.
Synthesis Methods
The synthesis of N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide involves several steps, starting with the reaction of 2,3-difluorobenzylamine with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-1-(2,3-difluorobenzyl)piperazine. This intermediate is then reacted with cycloheptylamine to form the final product, N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide.
Scientific Research Applications
N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in a range of cellular processes, including neurotransmission, calcium signaling, and cell survival.
properties
IUPAC Name |
N-cycloheptyl-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N3O2/c21-16-9-5-6-14(19(16)22)13-25-11-10-23-20(27)17(25)12-18(26)24-15-7-3-1-2-4-8-15/h5-6,9,15,17H,1-4,7-8,10-13H2,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLKFFAWGSQZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.